molecular formula C10H7ClF3N5O B214261 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Numéro de catalogue B214261
Poids moléculaire: 305.64 g/mol
Clé InChI: WOKXAYXGAPFENX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been found to be an effective antagonist of the μ-opioid receptor, which makes it a promising candidate for use in the treatment of opioid addiction and pain management.

Mécanisme D'action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide acts as an antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is responsible for the effects of opioid drugs. When opioids bind to the μ-opioid receptor, it activates a signaling pathway that leads to the release of dopamine, which is responsible for the euphoric effects of opioids. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide blocks the μ-opioid receptor, preventing opioids from binding and activating the signaling pathway.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to have several biochemical and physiological effects. In animal models, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to reduce the rewarding effects of opioids, which is a key factor in addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to reduce the respiratory depression caused by opioids, which is a major cause of opioid-related deaths.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its high purity and ease of synthesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can be synthesized in large quantities with a purity of over 98%. This makes it an ideal candidate for use in lab experiments.
One of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its specificity for the μ-opioid receptor. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide does not bind to other opioid receptors, which limits its potential applications in pain management and addiction treatment.

Orientations Futures

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide. One area of research is the development of more specific and potent antagonists of the μ-opioid receptor. Another area of research is the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in combination with other drugs for the treatment of opioid addiction and pain management. Finally, the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in the treatment of other neurological disorders such as depression and anxiety is an area of interest for future research.
Conclusion
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is a promising compound with potential applications in the treatment of opioid addiction and pain management. Its ease of synthesis, high purity, and specificity for the μ-opioid receptor make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in these fields and to develop more specific and potent antagonists of the μ-opioid receptor.

Méthodes De Synthèse

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide involves the reaction of 2-chloro-5-trifluoromethylphenyl isocyanate with 1H-tetrazole-1-acetic acid in the presence of a base. The reaction yields N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide as a white crystalline solid with a purity of over 98%. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is relatively simple and can be scaled up to produce large quantities of the compound.

Applications De Recherche Scientifique

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is in the treatment of opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be an effective antagonist of the μ-opioid receptor, which is the primary target of opioid drugs. By blocking the μ-opioid receptor, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can prevent the effects of opioids such as euphoria, respiratory depression, and addiction.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been studied for its potential use in pain management. The μ-opioid receptor is involved in the perception of pain, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be effective in reducing pain in animal models. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to have fewer side effects than traditional opioid drugs, making it a safer alternative for pain management.

Propriétés

Nom du produit

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Formule moléculaire

C10H7ClF3N5O

Poids moléculaire

305.64 g/mol

Nom IUPAC

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C10H7ClF3N5O/c11-7-2-1-6(10(12,13)14)3-8(7)16-9(20)4-19-5-15-17-18-19/h1-3,5H,4H2,(H,16,20)

Clé InChI

WOKXAYXGAPFENX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

SMILES canonique

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.